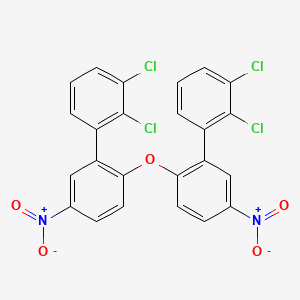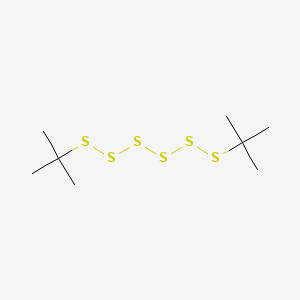![molecular formula C11H16O4 B13798300 (1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13798300.png)
(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[25]octane-4,8-dione is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 2,2-bis(chloromethyl)-5,5-dimethyl-1,3-dioxane with sodium amide in liquid ammonia . This reaction proceeds through a series of steps, including the formation of an intermediate, which then undergoes cyclization to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential medicinal properties, such as its ability to interact with specific biological targets, is ongoing.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6-dimethyl-4,8-dioxo-2-phenylspiro[2.5]octane-1-carbaldehyde
- 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
Compared to similar compounds, (1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[25]octane-4,8-dione is unique due to its specific substituents and stereochemistry
Propriétés
Formule moléculaire |
C11H16O4 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(1S,2R)-2-ethyl-1,6,6-trimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione |
InChI |
InChI=1S/C11H16O4/c1-5-7-6(2)11(7)8(12)14-10(3,4)15-9(11)13/h6-7H,5H2,1-4H3/t6-,7+/m0/s1 |
Clé InChI |
GFELICXFWNUSHP-NKWVEPMBSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H](C12C(=O)OC(OC2=O)(C)C)C |
SMILES canonique |
CCC1C(C12C(=O)OC(OC2=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



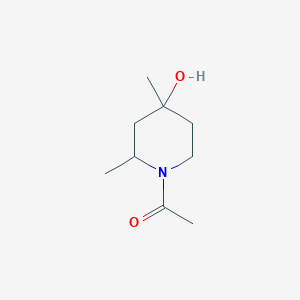
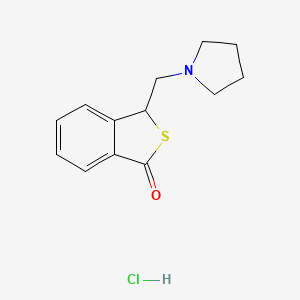
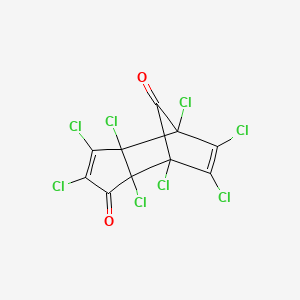
![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)


![1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium](/img/structure/B13798273.png)
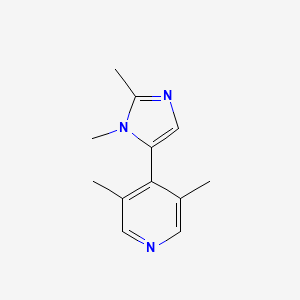
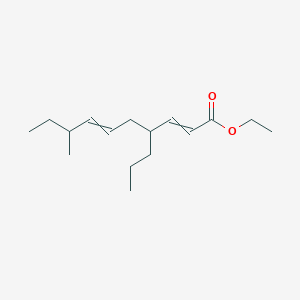
![8-Methyl-3-nitrosoimidazo[1,2-a]pyridine](/img/structure/B13798288.png)
